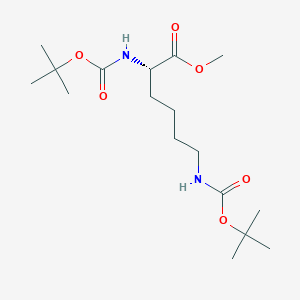
Bis-N,n'-boc-L-lysine methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis-N,n’-boc-L-lysine methyl ester: is a compound that features dual protection of amino functions involving tert-butyl carbamate groups. This compound is often used in peptide synthesis and other chemical applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis-N,n’-boc-L-lysine methyl ester typically involves the protection of the amino groups of L-lysine with tert-butyl carbamate (Boc) groups. This can be achieved through the reaction of L-lysine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methyl esterification of the carboxyl group is then carried out using methanol and a catalyst like sulfuric acid .
Industrial Production Methods: Industrial production of Bis-N,n’-boc-L-lysine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography .
化学反应分析
Types of Reactions:
Oxidation: Bis-N,n’-boc-L-lysine methyl ester can undergo oxidation reactions, although these are less common due to the protective Boc groups.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The Boc groups can be selectively removed under acidic conditions, allowing for further functionalization of the amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed:
Oxidation: Oxidized derivatives of the lysine backbone.
Reduction: Alcohol derivatives.
Substitution: Deprotected lysine derivatives ready for further functionalization.
科学研究应用
Chemistry: Bis-N,n’-boc-L-lysine methyl ester is widely used in peptide synthesis as a protected lysine derivative. It allows for the selective introduction of lysine residues into peptides without unwanted side reactions .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It serves as a building block for the synthesis of modified peptides and proteins .
Medicine: The compound is utilized in drug development, particularly in the design of peptide-based therapeutics. Its stability and reactivity make it an ideal candidate for creating prodrugs and other pharmaceutical agents .
Industry: In the industrial sector, Bis-N,n’-boc-L-lysine methyl ester is used in the production of cationic surfactants and hydrogels. These materials have applications in cosmetics, personal care products, and biomedical devices .
作用机制
The mechanism of action of Bis-N,n’-boc-L-lysine methyl ester primarily involves its role as a protected lysine derivative. The Boc groups protect the amino functions during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
相似化合物的比较
- L-Lysine methyl ester dihydrochloride
- Nα-Acetyl-L-lysine methyl ester hydrochloride
- L-Leucine methyl ester hydrochloride
- L-Cysteine methyl ester hydrochloride
- L-Arginine methyl ester dihydrochloride
Comparison: Bis-N,n’-boc-L-lysine methyl ester is unique due to its dual Boc protection, which provides enhanced stability and selectivity in chemical reactions. Unlike other similar compounds, it allows for selective deprotection and functionalization, making it highly versatile in synthetic applications .
属性
IUPAC Name |
methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPJOHSPBBUIQG-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-((4-chlorophenethyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/new.no-structure.jpg)
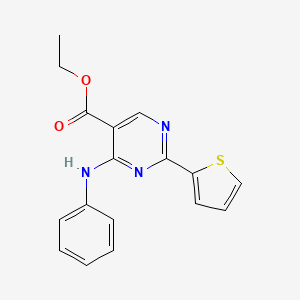
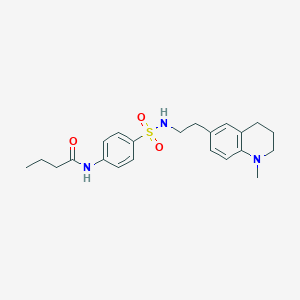
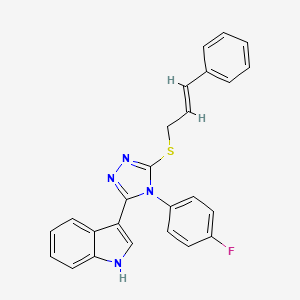

![1-{2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2594768.png)
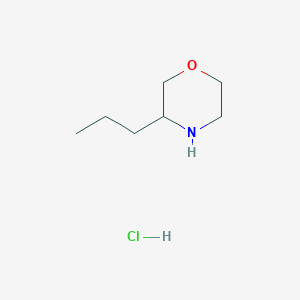
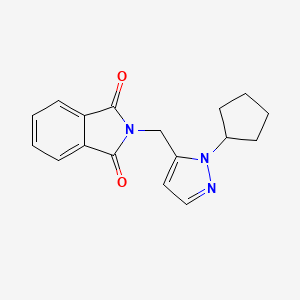


![Ethyl 4-(3-(benzo[d][1,3]dioxol-5-yloxy)propylsulfonamido)piperidine-1-carboxylate](/img/structure/B2594774.png)
![2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride](/img/structure/B2594775.png)
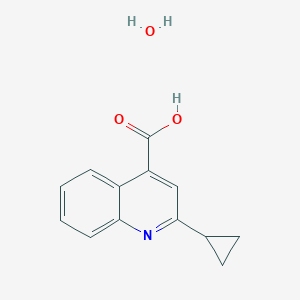
![2-[(2-Fluorophenyl)sulfonyl]acetamide](/img/structure/B2594781.png)
